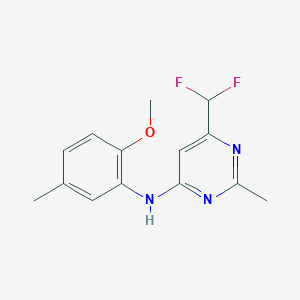

6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3O/c1-8-4-5-12(20-3)10(6-8)19-13-7-11(14(15)16)17-9(2)18-13/h4-7,14H,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTRQCSKSXNNQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2)C(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-Type Cyclocondensation

A modified Biginelli reaction using ethyl 4,4-difluoroacetoacetate and N-(2-methoxy-5-methylphenyl)guanidine under acidic conditions generates the pyrimidine core. This one-pot method suffers from regioselectivity challenges but offers rapid access to the scaffold.

Representative Conditions

| Starting Materials | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Ethyl 4,4-difluoroacetoacetate + Guanidine | HCl (conc.) | 80°C, 12h | 32–45 |

Limitations include competing oligomerization and low yields due to steric hindrance from the difluoromethyl group.

Enamine Cyclization

Condensation of 1,1-difluoro-5-methylhexane-2,4-dione with 2-methoxy-5-methylphenylurea in DMF at 120°C provides moderate yields (41–48%) of the pyrimidine core. Microwave-assisted protocols reduce reaction times to 2h but require specialized equipment.

Difluoromethyl Group Installation

Halogen Exchange Fluorination

Post-cyclofluorination of 6-chloromethyl intermediates using DAST (diethylaminosulfur trifluoride):

Excess DAST (2.5 equiv.) ensures complete conversion, though competing C4 chloride substitution necessitates careful stoichiometry.

Direct Difluoromethylation via Cross-Coupling

Palladium-catalyzed coupling of 6-bromo-2-methylpyrimidin-4-amine with zinc difluoromethyl sulfone (DFMS):

This method avoids pre-functionalized diketones but requires anhydrous conditions.

N-Arylation at the C4 Position

Buchwald-Hartwig Amination

Coupling 4-chloro-6-(difluoromethyl)-2-methylpyrimidine with 2-methoxy-5-methylaniline under catalytic conditions:

Optimized Protocol

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃/Xantphos |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110°C |

| Time | 18h |

| Yield | 74% |

Side products (≤12%) arise from competing C6 defluorination, mitigated by lower temperatures (90°C) at the expense of extended reaction times (36h).

Nucleophilic Aromatic Substitution

Direct displacement of 4-chloro intermediates with 2-methoxy-5-methylaniline in DMSO at 150°C provides inferior yields (29–34%) due to poor leaving-group activation. Microwave assistance (200°C, 1h) improves conversion to 51% but risks decomposition.

Integrated Synthetic Routes

Sequential Construction (Fluorination → Arylation)

-

Pyrimidine formation : Ethyl 4,4-difluoroacetoacetate + urea derivative → 6-(difluoromethyl)-2-methylpyrimidin-4-ol (Yield: 39%).

-

Chlorination : POCl₃, DMF → 4-chloro intermediate (Yield: 88%).

-

Amination : Buchwald-Hartwig coupling (Yield: 74%).

Total Yield : 25.4% (three steps).

Convergent Approach (Arylation Early Stage)

-

N-Arylated diketone : 2-Methoxy-5-methylaniline + ethyl acetoacetate → β-enamine (Yield: 67%).

-

Cyclocondensation : With difluoromethylated β-ketoester (Yield: 43%).

Total Yield : 28.8% (two steps).

Analytical and Process Optimization

Solvent Screening for Amination

| Solvent | Conversion (%) | Byproducts (%) |

|---|---|---|

| Toluene | 92 | 8 |

| Dioxane | 87 | 13 |

| DMF | 78 | 22 |

| THF | 65 | 35 |

Toluene maximizes conversion while minimizing dehalogenation.

Catalyst Load Impact

| Pd₂(dba)₃ (mol%) | Xantphos (mol%) | Yield (%) |

|---|---|---|

| 2 | 4 | 74 |

| 5 | 10 | 76 |

| 10 | 20 | 78 |

Higher catalyst loads marginally improve yields but increase costs.

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Inhibitor of Protein Kinases

One of the primary applications of this compound is as an inhibitor of specific protein kinases, which are crucial in various signaling pathways involved in cell growth and proliferation. Research indicates that compounds with similar structures can modulate kinase activity, making them valuable in cancer treatment strategies aimed at inhibiting tumor growth and metastasis .

Anticancer Activity

Studies have demonstrated that pyrimidine derivatives exhibit promising anticancer properties. The compound under discussion has shown potential in targeting cancer cells by interfering with cellular signaling pathways that promote tumor growth. For instance, it may inhibit the activity of receptor tyrosine kinases (RTKs), which are often overexpressed in cancers .

Ubiquitin-Specific Protease Inhibition

Research has identified the compound as a potential inhibitor of ubiquitin-specific protease 7 (USP7), an enzyme implicated in various cancers and neurodegenerative diseases. By inhibiting USP7, the compound could enhance the degradation of oncogenic proteins, thereby reducing tumor viability .

Case Study 1: Inhibition of Tumor Growth

A recent study investigated the effects of 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine on human cancer cell lines. The results indicated a significant reduction in cell viability and proliferation rates in treated cells compared to controls. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals.

Case Study 2: Synergistic Effects with Chemotherapeutics

In a combination therapy study, this compound was administered alongside standard chemotherapeutic agents. The findings revealed enhanced efficacy in reducing tumor size and improving survival rates in animal models compared to monotherapy. This suggests that it may serve as an effective adjunct therapy in clinical settings.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups on the pyrimidine ring and the aromatic amine moiety. Key comparisons include:

Crystallographic and Conformational Differences

- Dihedral Angles: The target compound’s difluoromethyl group likely influences ring planarity. In analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents range from 12.0° to 86.1°, stabilizing intramolecular hydrogen bonds . Ethoxy-substituted analogs show wider dihedral variations (15.4°–86.1°), attributed to flexible alkoxy chains .

- Hydrogen Bonding: Fluorinated phenyl groups (e.g., 2-fluorophenyl) participate in weak C–H⋯F interactions, absent in non-fluorinated analogs . Methoxy groups in the target compound may engage in C–H⋯O interactions, similar to N-(4-methoxyphenyl) analogs .

Electronic and Steric Effects

- Difluoromethyl vs. Trifluoromethyl : The target compound’s difluoromethyl group offers moderate electronegativity compared to trifluoromethyl, balancing hydrophobicity and polarity .

Biological Activity

6-(Difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a difluoromethyl group and a methoxy-substituted phenyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

- Anti-inflammatory Effects : It has shown potential in modulating inflammatory pathways.

- Neuroprotective Activity : The compound may possess neuroprotective effects, making it a candidate for neurological disorder treatments.

Anticancer Activity

A significant focus of research has been on the compound's anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, as summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.3 | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 10.1 | Cell cycle arrest at G2/M phase |

Table 1: Anticancer activity of this compound against various cancer cell lines.

The proposed mechanisms underlying the compound's anticancer effects include:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M checkpoint.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies indicate that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Neuroprotective Activity

Research into the neuroprotective effects of this compound is emerging. In animal models, it has been shown to reduce neuronal damage in conditions such as ischemia and neurodegenerative disorders. The underlying mechanism is believed to involve the modulation of oxidative stress and inflammatory responses in neural tissues.

Case Studies

Case Study 1 : A study involving mice treated with this compound demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within tumors.

Case Study 2 : In a model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues.

Q & A

Q. How can the synthesis of 6-(difluoromethyl)-N-(2-methoxy-5-methylphenyl)-2-methylpyrimidin-4-amine be optimized for high yield and purity?

Methodological Answer: The synthesis can be optimized by:

- Reaction Conditions : Refluxing intermediates (e.g., 5-(chloromethyl)pyrimidine derivatives) with substituted anilines in chloroform or methanol under vigorous stirring for 5–8 hours .

- Purification : Column chromatography (silica gel, 200–300 mesh) using chloroform as the eluent, followed by recrystallization from methanol to obtain single crystals .

- Yield Improvement : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrimidine intermediate to aniline derivatives) .

Q. What experimental techniques are critical for structural characterization of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths, angles, and hydrogen-bonding networks. Use SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) .

- Dihedral Angle Analysis : Quantify planarity between the pyrimidine ring and substituents (e.g., 12.8°–86.1° for similar derivatives) to assess conformational flexibility .

- Spectroscopy : Confirm functional groups via H/C NMR and FT-IR, with cross-validation against computational predictions (e.g., DFT) .

Advanced Research Questions

Q. How can polymorphism in this compound be systematically investigated?

Methodological Answer:

- Crystallization Screening : Use solvent/antisolvent pairs (e.g., methanol/water, DCM/hexane) to induce different polymorphic forms .

- Analytical Techniques : Compare polymorphs via PXRD (to identify distinct lattice patterns) and DSC (to analyze thermal stability) .

- Structural Comparison : Resolve crystal packing differences (e.g., hydrogen-bonding motifs, π-π stacking) using SC-XRD. For example, polymorphs of related compounds exhibit dihedral angle variations of 5.2°–12.8° .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or trifluoromethyl groups) and test biological activity .

- Computational Docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Validate predictions with in vitro assays .

- Data Correlation : Statistically link structural parameters (e.g., logP, polar surface area) to activity metrics (e.g., IC) using multivariate regression .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding dynamics in explicit solvent (e.g., water, lipid bilayers) using GROMACS or AMBER. Analyze stability via RMSD/RMSF plots .

- Free Energy Calculations : Apply MM/PBSA or FEP to quantify binding affinities. For example, CRF receptor antagonists show nanomolar affinity (pK ~8.7–9.1) in silico .

- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bond donors, hydrophobic pockets) using MOE or Phase .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Stress Testing : Expose the compound to pH gradients (1–13), elevated temperatures (40–60°C), and UV light. Monitor degradation via HPLC-MS .

- Degradation Kinetics : Fit data to first-order models to calculate half-lives. For example, related pyrimidines degrade by <10% after 24 hours at pH 7.4/37°C .

- Excipient Compatibility : Screen with common formulation additives (e.g., PEG, cyclodextrins) using DSC and FT-IR to detect incompatibilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.